Phenanthrene-3,9-diol Phenanthrene-3,9-diol
Brand Name: Vulcanchem
CAS No.: 364080-28-4
VCID: VC20525901
InChI: InChI=1S/C14H10O2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8,15-16H
SMILES:
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol

Phenanthrene-3,9-diol

CAS No.: 364080-28-4

Cat. No.: VC20525901

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Phenanthrene-3,9-diol - 364080-28-4

Specification

CAS No. 364080-28-4
Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
IUPAC Name phenanthrene-3,9-diol
Standard InChI InChI=1S/C14H10O2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8,15-16H
Standard InChI Key DZBZNVNNLDKQQF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Phenanthrene-3,9-diol (C₁₄H₁₀O₂) belongs to the PAH family, featuring three fused benzene rings with hydroxyl groups at positions 3 and 9. The molecular weight is approximately 210.23 g/mol, as corroborated by computational and experimental data . The hydroxyl groups introduce polarity, enhancing solubility in polar solvents like water and ethanol compared to non-hydroxylated PAHs.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₀O₂
Molecular Weight210.23 g/mol
SolubilityModerate in polar solvents
Melting PointNot reported-

The spatial arrangement of hydroxyl groups influences intermolecular interactions. X-ray crystallography of analogous compounds, such as 9,10-dihydro-trans-9,10-diol, reveals planar geometries with hydrogen bonding between hydroxyl groups and adjacent molecules . This configuration may facilitate self-assembly in solution, a property observed in related phenanthrene macrocycles .

Synthesis and Chemical Reactivity

Synthetic Pathways

Phenanthrene-3,9-diol can be synthesized via two primary routes:

  • Natural Extraction: Isolated from plant resins or combustion byproducts, though yields are typically low.

  • Chemical Synthesis:

    • Oxidative Coupling: Diarylethanes undergo oxidative cyclization using catalysts like palladium.

    • Diels-Alder Reactions: Benzannulation strategies with dienophiles yield functionalized phenanthrenes .

Reaction conditions (e.g., temperature, solvent polarity) critically affect yield and purity. For instance, macrocyclic analogs require controlled temperatures (80–140°C) and inert atmospheres to prevent side reactions .

Table 2: Representative Synthesis Conditions

MethodConditionsYield (%)
Oxidative CouplingPd/C, 120°C, DMF65–70
Diels-AlderToluene, reflux, 24 h50–55

Reactivity Profile

The hydroxyl groups enable typical phenolic reactions:

  • Esterification: Forms esters with acyl chlorides.

  • Oxidation: Generates quinones under strong oxidizing conditions.

  • Electrophilic Substitution: Reacts at electron-rich positions (e.g., nitration at C4 or C5).

Biological Activities and Mechanisms

Metabolic Pathways

In vivo studies using deuterated analogs ([D₁₀]phenanthrene) demonstrate that phenanthrene-3,9-diol is metabolized via the diol epoxide pathway, analogous to carcinogenic PAHs like benzo[a]pyrene . This pathway involves cytochrome P450-mediated oxidation, producing reactive intermediates that bind DNA. Notably, phenanthrene itself is non-carcinogenic, but its metabolites may serve as biomarkers for PAH exposure .

Table 3: Longitudinal Metabolic Stability Study

ParameterValueSource
Subjects24 smokers
Doses Administered7–8 oral doses over 5.5 months
Coefficient of Variation27.4 ± 8.83%

The low intra-subject variability (CV <35%) supports using single-dose measurements to assess metabolic activation capacity, aiding lung cancer risk stratification in smokers .

Applications in Research and Industry

Environmental Monitoring

As a PAH derivative, phenanthrene-3,9-diol serves as a tracer for anthropogenic pollution. Its presence in urine correlates with exposure to combustion products, enabling non-invasive biomonitoring .

Material Science

Phenanthrene derivatives are incorporated into macrocycles for optoelectronic devices. For example, phenanthrylene-butadiynylene macrocycles exhibit tunable absorption spectra and electrochemical properties, valuable for organic semiconductors .

Analytical Characterization

Chromatographic Methods

Gas chromatography (GC) with non-polar columns (e.g., OV-1) effectively separates phenanthrene diols. Optimal conditions include:

  • Column: 25 m × 0.25 mm capillary

  • Temperature Program: 80°C (2 min) → 140°C at 30°C/min .

Spectroscopic Techniques

  • NMR: Distinguishes positional isomers via aromatic proton splitting patterns .

  • Mass Spectrometry: High-resolution MS confirms molecular ion peaks (m/z 210.23) .

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